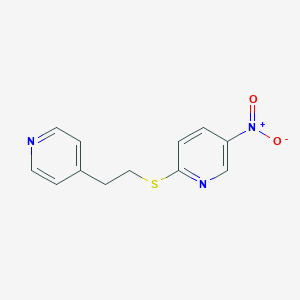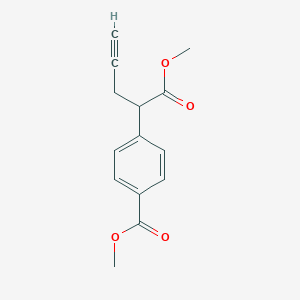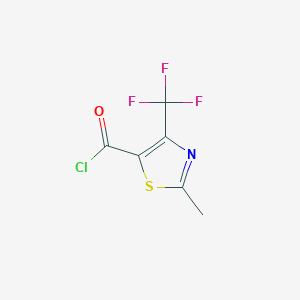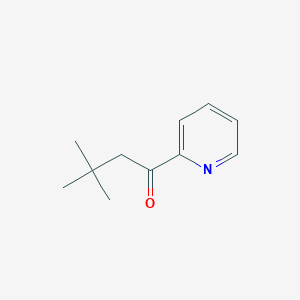
(2E)-4-(4-Methylpiperazin-1-YL)-4-oxobut-2-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2E)-4-(4-Methylpiperazin-1-YL)-4-oxobut-2-enoic acid is a chemical compound that is commonly used in scientific research. It is also known as MPOB or MPOBA, and its chemical formula is C10H16N2O3. This compound has various applications in different fields of research, including medicinal chemistry, biochemistry, and pharmacology.
科学研究应用
MPOB has various applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit potent antitumor activity against different cancer cell lines, including breast, lung, and colon cancer cells. MPOB has also been studied for its potential as a treatment for Alzheimer's disease and other neurodegenerative disorders. Additionally, MPOB has been investigated for its antibacterial and antifungal properties.
作用机制
The mechanism of action of MPOB is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins that are essential for cancer cell growth and survival. MPOB has been shown to inhibit the activity of topoisomerase II, an enzyme that is required for DNA replication and cell division. It also inhibits the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
MPOB has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. MPOB has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer treatment. Additionally, MPOB has been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
One of the main advantages of MPOB is its potent antitumor activity, which makes it a valuable tool for cancer research. It has also been shown to have minimal toxicity to normal cells, making it a safer alternative to traditional chemotherapy drugs. However, one limitation of MPOB is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action of MPOB and its potential side effects.
未来方向
There are several future directions for research on MPOB. One area of interest is the development of MPOB derivatives with improved solubility and bioavailability. Another direction is the investigation of MPOB as a potential treatment for other diseases, such as Parkinson's disease and Huntington's disease. Additionally, further research is needed to fully understand the mechanism of action of MPOB and its potential applications in cancer immunotherapy.
合成方法
The synthesis of MPOB involves the reaction of 4-methylpiperazine with ethyl acetoacetate in the presence of a base catalyst. The reaction proceeds through the formation of an enamine intermediate, which is subsequently hydrolyzed to yield MPOB. This synthesis method has been optimized to produce high yields of pure MPOB, making it suitable for large-scale production.
属性
CAS 编号 |
129795-76-2 |
|---|---|
产品名称 |
(2E)-4-(4-Methylpiperazin-1-YL)-4-oxobut-2-enoic acid |
分子式 |
C9H14N2O3 |
分子量 |
198.22 g/mol |
IUPAC 名称 |
(E)-4-(4-methylpiperazin-1-yl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C9H14N2O3/c1-10-4-6-11(7-5-10)8(12)2-3-9(13)14/h2-3H,4-7H2,1H3,(H,13,14)/b3-2+ |
InChI 键 |
XRJMKVGLGTYEFE-NSCUHMNNSA-N |
手性 SMILES |
C[NH+]1CCN(CC1)C(=O)/C=C/C(=O)[O-] |
SMILES |
CN1CCN(CC1)C(=O)C=CC(=O)O |
规范 SMILES |
C[NH+]1CCN(CC1)C(=O)C=CC(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2,6-Diazaspiro[3.4]octane](/img/structure/B170100.png)



![5,6-Dimethoxybenzo[c]isoxazole](/img/structure/B170109.png)


![2-Cyclopropyl-3-[(diphenylphosphinyl)methyl]-4-(4-fluorophenyl)quinoline](/img/structure/B170113.png)




